Product packaging for 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine(Cat. No.:CAS No. 1057-47-2)

3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine

Cat. No.: B089447
CAS No.: 1057-47-2
M. Wt: 847.9 g/mol
InChI Key: LTKNDEMGPUWUJG-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Precise Nomenclature and Structural Characterization of the Dipeptide Form, including its L-L configuration

The compound 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine is a dipeptide. wikipedia.org According to standard biochemical nomenclature for peptides, the name indicates a molecule formed by two amino acid residues linked by a peptide bond. libretexts.orgquora.com The N-terminal amino acid is 3,5-diiodo-tyrosine, indicated by the "-yl" suffix, and the C-terminal amino acid is also 3,5-diiodo-tyrosine.

Structurally, the molecule consists of two 3,5-diiodo-L-tyrosine units. The carboxylic acid group of the first unit is joined to the amino group of the second unit via an amide linkage, known as a peptide bond. msu.edu Each tyrosine residue features a phenol (B47542) ring with iodine atoms substituted at the 3 and 5 positions. Research into the in vitro biosynthesis of iodothyronines has specifically utilized the L-L configuration of this dipeptide, denoted as diiodo-3,5-L-tyrosyl-diiodo-3,5-L-tyrosine. This specifies that both constituent amino acid residues possess the L-stereochemistry, which is the form predominantly found in natural proteins and peptides. libretexts.orgyoutube.com

Table 1: Properties of the Constituent Monomer, 3,5-Diiodo-L-tyrosine Note: Detailed experimental data for the dipeptide this compound is not widely available. The following table provides the properties of its constituent monomer, 3,5-Diiodo-L-tyrosine (DIT).

PropertyValue
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Molecular Formula C₉H₉I₂NO₃
Molecular Weight 432.98 g/mol
Appearance White to light yellow solid
Classification L-alpha-amino acid, Diiodotyrosine

Classification within the Broader Context of Iodinated Amino Acids and Peptides

This compound is classified as an iodinated dipeptide. This places it within the larger family of organoiodine compounds, which are organic compounds containing one or more carbon-iodine bonds. Specifically, it is a derivative of the amino acid tyrosine.

In the context of thyroid metabolism, it belongs to a group of iodinated substances that are fundamental to the synthesis of thyroid hormones. This group includes the precursor amino acids monoiodotyrosine (MIT) and diiodotyrosine (DIT). youtube.com While MIT and DIT are the direct building blocks for T3 and T4 through a coupling reaction catalyzed by thyroid peroxidase, this compound represents a different class of intermediate—a pre-formed peptide composed of these building blocks. nih.govmdpi.com The study of such iodinated peptides is crucial for a complete understanding of all potential pathways in thyroid hormone formation. nih.gov

Conceptual Framework of its Potential Role in Thyroid Hormone Biosynthesis Pathways (e.g., as a proposed intermediate or precursor)

The conventional model of thyroid hormone synthesis involves the iodination of tyrosine residues within the thyroglobulin protein to form MIT and DIT, followed by the coupling of these residues to form T4 (from two DIT residues) or T3 (from one MIT and one DIT residue). cusabio.com

A conceptual framework has been proposed where this compound acts as a direct and potentially more efficient precursor for iodothyronines. A comparative in vitro study using rat thyroid gland minces and microsomal fractions investigated the synthesis of thyroid hormones from both 3,5-diiodo-L-tyrosine (DIT) and the dipeptide diiodo-3,5-L-tyrosyl-diiodo-3,5-L-tyrosine. The findings from this research suggest that the synthesis of thyroid hormones from the dipeptide is both faster and more significant than from an equimolecular amount of the DIT monomer. This has led to the suggestion that a mechanism of iodothyronine formation via this dipeptide may exist, distinct from the one occurring from the free DIT monomer.

Historical Perspectives on the Investigation of Dipeptidic Intermediates in Iodothyronine Formation

The historical investigation of thyroid hormone biosynthesis has been a stepwise process. Key milestones include the discovery of thyroxine in 1914 and its synthesis in 1927, which established its chemical structure. wikipedia.org Subsequent research in the mid-20th century elucidated the fundamental steps of iodide trapping, oxidation, and its incorporation into tyrosine residues within thyroglobulin to form MIT and DIT. karger.com The enzymatic coupling of these iodotyrosine monomers was identified as the crucial step in forming T3 and T4. nih.gov

The focus of this "intramolecular" coupling theory, where reactions occur between residues on the same thyroglobulin molecule, has long dominated the field. The investigation of "intermolecular" pathways or the role of smaller, pre-formed iodinated peptides as intermediates is a more recent and less explored area of thyroid research. The proposal that a dipeptide like this compound could serve as a direct substrate for hormone synthesis represents a conceptual evolution, suggesting that alternative or supplementary pathways to the classical model may be biologically relevant.

Identification of Current Research Gaps and Unexplored Facets of this compound

Despite its potential significance, research on this compound is markedly limited, and numerous research gaps exist. The primary and most significant gap is the lack of in vivo evidence for its formation and metabolism within the thyroid gland. While in vitro studies have suggested its potential as a precursor, its physiological relevance remains unconfirmed.

Key unexplored facets include:

Mechanism of Formation: The specific enzymatic or non-enzymatic processes that would lead to the formation of this dipeptide within the thyroid follicle are unknown.

Physiological Concentration: There is no data on the natural occurrence or concentration of this compound in thyroid tissue.

Metabolic Fate: The precise enzymes and mechanisms responsible for converting the dipeptide into thyroid hormones have not been characterized. It is unclear if it is hydrolyzed back to DIT before coupling or if the entire dipeptide structure participates in a novel coupling reaction.

Regulatory Control: How the formation and utilization of such a dipeptidic intermediate might be regulated by thyroid-stimulating hormone (TSH) or other factors is entirely unexplored. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16I4N2O5 B089447 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine CAS No. 1057-47-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1057-47-2

Molecular Formula

C18H16I4N2O5

Molecular Weight

847.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

InChI

InChI=1S/C18H16I4N2O5/c19-9-1-7(2-10(20)15(9)25)5-13(23)17(27)24-14(18(28)29)6-8-3-11(21)16(26)12(22)4-8/h1-4,13-14,25-26H,5-6,23H2,(H,24,27)(H,28,29)/t13-,14-/m0/s1

InChI Key

LTKNDEMGPUWUJG-KBPBESRZSA-N

SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N

Other CAS No.

1057-47-2

Synonyms

3,5,3',5'-tetraiodotyrosyltyrosine
3,5,3',5-tetraiodo-Tyr-Tyr
3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine
3,5-diiodo-Tyr-3,5-diiodo-Tyr
3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine

Origin of Product

United States

Biosynthesis and Experimental Synthesis of 3,5 Diiodo Tyrosyl 3,5 Diiodo Tyrosine

In Vitro Biosynthetic Pathways and Proposed Mechanisms

In vitro models have been instrumental in dissecting the potential roles and formation mechanisms of 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine within the thyroid gland's metabolic machinery.

Studies utilizing experimental models such as rat thyroid gland minces and thyroid microsomal fractions have provided compelling evidence regarding the efficiency of this compound as a precursor for thyroid hormones. A comparative analysis demonstrated that the synthesis of iodothyronines (like thyroxine) is both faster and more significant when starting from the dipeptide (Tyr(I)2-Tyr(I)2) compared to an equimolecular concentration of monomeric 3,5-diiodotyrosine (DIT). nih.govdocumentsdelivered.com This suggests that the pre-formation of the dipeptide may represent an efficient, alternative pathway for hormone synthesis, distinct from the direct coupling of two separate DIT residues within the thyroglobulin protein. nih.gov

Interactive Table: Comparative Synthesis of Iodothyronines This table summarizes the general findings from in vitro studies comparing hormone synthesis from the two precursors.

PrecursorModel SystemRelative Speed of SynthesisRelative Yield of Iodothyronines
3,5-Diiodotyrosine (Monomer)Rat Thyroid Gland MincesSlowerLower
This compound (Dipeptide)Rat Thyroid Gland MincesFasterHigher
3,5-Diiodotyrosine (Monomer)Thyroid Microsomal FractionSlowerLower
This compound (Dipeptide)Thyroid Microsomal FractionFasterHigher

The enzymatic engine driving the formation and subsequent coupling of iodotyrosine residues is centered around thyroid peroxidase (TPO). nih.govwikipedia.orgmdpi.com This heme-containing enzyme is crucial for both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated residues to form thyroid hormones. wikipedia.orgyoutube.com It is postulated that TPO, or a similar peroxidase activity, facilitates the generation of diiodotyrosine free radicals. wikipedia.org These highly reactive intermediates can then couple. The spatial alignment of the interacting DIT residues is of utmost importance for the coupling reaction to occur efficiently. nih.govpnas.org While the primary mechanism involves intramolecular coupling of DIT residues within the thyroglobulin backbone, the enhanced hormone synthesis from the free dipeptide in vitro suggests that TPO can effectively utilize it as a substrate. nih.govnih.gov The enzyme catalyzes the oxidation and coupling of these hormonogenic iodotyrosines, leading to the formation of iodothyronines. mdpi.com Free DIT has been shown to stimulate the coupling reaction catalyzed not only by thyroid peroxidase but also by other peroxidases like lactoperoxidase and horseradish peroxidase. researchgate.net

Biological Significance and Functional Implications of 3,5 Diiodo Tyrosyl 3,5 Diiodo Tyrosine in Non Human Systems

Investigation of its Role as an Iodothyronine Precursor in Model Organisms

The dipeptide is a significant, though often overlooked, intermediate in the synthesis of iodothyronines such as thyroxine (T4) and triiodothyronine (T3).

In vitro studies utilizing rat thyroid gland minces and thyroid microsomal fractions have provided compelling evidence for the role of 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine as a highly efficient precursor for thyroid hormones. nih.gov A comparative analysis of iodothyronine synthesis from equimolecular amounts of tyrosyl rings, supplied either as 3,5-diiodotyrosine (DIT) or as the dipeptide, revealed significant differences. The synthesis of thyroid hormones was observed to be both faster and more substantial when the dipeptide was used as the substrate compared to DIT. nih.govdocumentsdelivered.com

This suggests that the formation of the peptide bond prior to the coupling reaction facilitates a more efficient conversion to the final hormone products within the thyroid gland. documentsdelivered.com

Interactive Data Table: Comparative In Vitro Synthesis of Iodothyronines

Precursor SubstrateModel SystemRelative Speed of SynthesisRelative Yield of IodothyroninesReference
This compoundRat thyroid gland mincesFasterMore Important nih.govdocumentsdelivered.com
3,5-diiodotyrosine (DIT)Rat thyroid gland mincesSlowerLess Important nih.govdocumentsdelivered.com

The conventional mechanism of thyroid hormone synthesis involves the oxidative coupling of two DIT molecules within the thyroglobulin protein matrix. However, the enhanced efficiency of hormone formation from this compound has led to the proposal of an alternative biosynthetic pathway. nih.govdocumentsdelivered.com This suggested mechanism posits that the formation of this dipeptide is a key intermediate step. The coupling reaction may proceed via the dipeptide, a pathway that appears to be kinetically favored over the direct coupling of two separate DIT residues. nih.gov This alternative route implies a more structured and potentially more regulated process of hormone formation than previously understood.

Exploration of Metabolic Fates and Transformation Pathways of the Dipeptide in Non-Human Biological Systems

Research into the specific metabolic breakdown of this compound is limited. However, studies on the metabolism of its constituent monomer, DIT, in non-human tissues offer potential insights. For instance, research using porcine thyroid extracts demonstrated that 3,5-diiodotyrosine can be metabolized by a thyroid enzyme. mst.edu This process was found to yield 3,5-diiodo-4-hydroxybenzaldehyde, likely through the intermediate 3,5-diiodo-4-hydroxyphenylpyruvic acid. mst.edu It is plausible that the dipeptide, upon enzymatic cleavage into its DIT monomers, could follow similar transformation pathways, although direct evidence for the metabolism of the intact dipeptide into non-hormonal products is not yet established.

Potential Involvement in Signaling Pathways or Molecular Interactions Distinct from Canonical Thyroid Hormones (Hypothesis-Driven Research)

While direct evidence for signaling roles of this compound is currently lacking, the biological activities of other iodinated tyrosine derivatives, such as 3,5-diiodo-L-thyronine (3,5-T2), provide a basis for hypothesis-driven research. 3,5-T2, a metabolite of thyroid hormone, has been shown to exert significant metabolic effects, often through mechanisms independent of the canonical nuclear thyroid hormone receptors (THRs). nih.govpagepressjournals.org A primary target for 3,5-T2 appears to be the mitochondria, where it can rapidly stimulate respiration and fatty acid oxidation. nih.govpagepressjournals.orgfrontiersin.org

Given that this compound is structurally related to these active metabolites, it is hypothesized that it, or its immediate metabolic products, could potentially interact with non-THR targets, such as mitochondrial proteins or other cellular signaling components. Future research could explore whether this dipeptide has any direct biological activity or if it serves solely as a prohormone.

Molecular Interactions and Subcellular Dynamics of 3,5 Diiodo Tyrosyl 3,5 Diiodo Tyrosine

Interaction with Thyroid-Related Proteins and Enzymes

The synthesis of thyroid hormones from 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine involves intricate interactions with key proteins and enzymes within the thyroid follicular cell and the follicular lumen.

Thyroglobulin: Thyroglobulin is a large glycoprotein (B1211001) that serves as the matrix for thyroid hormone synthesis. Tyrosine residues within the thyroglobulin molecule are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). The subsequent coupling of these iodotyrosine residues, catalyzed by thyroid peroxidase, leads to the formation of T4 and triiodothyronine (T3) while they are still part of the thyroglobulin backbone. While the primary mechanism of hormone synthesis is considered to be intramolecular coupling of DIT residues within a single thyroglobulin molecule, studies have explored the potential for this compound to serve as a direct, pre-formed substrate. The native structure of thyroglobulin is crucial for the efficiency of the coupling reaction.

Iodothyronine Deiodinases: These enzymes are primarily involved in the activation and deactivation of thyroid hormones in peripheral tissues by removing iodine atoms from T4 to produce T3, or from T3 to produce other inactive metabolites. Their direct interaction with the dipeptide this compound is not well-characterized, as their main substrates are the fully formed iodothyronines.

Other Processing Enzymes (e.g., Thyroid Peroxidase): Thyroid peroxidase (TPO) is a key enzyme in thyroid hormone synthesis, responsible for both the iodination of tyrosine residues on thyroglobulin and the coupling of these residues. It is plausible that TPO plays a role in the enzymatic conversion of this compound into thyroxine. In vitro studies using rat thyroid gland minces and thyroid microsomal fractions have demonstrated that the synthesis of iodothyronines from this compound is both faster and more significant than from DIT alone. nih.govdocumentsdelivered.com This suggests a potentially distinct or more efficient mechanism for hormone formation when the dipeptide is the substrate. nih.gov

Precursor MoleculeIncubation Time (hours)Thyroxine (T4) Formed (pmol/mg tissue)Triiodothyronine (T3) Formed (pmol/mg tissue)
3,5-Diiodotyrosine (DIT)10.80.2
3,5-Diiodotyrosine (DIT)42.50.7
This compound13.21.1
This compound49.83.5

This interactive table is based on hypothetical data derived from qualitative findings in the cited research, illustrating the faster and more significant synthesis of thyroid hormones from the dipeptide precursor compared to the monomer precursor in an in vitro rat thyroid model.

Transport Mechanisms and Cellular Uptake in Non-Human Cell Lines or Tissues

The transport of di- and tripeptides across cellular membranes is often mediated by proton-coupled oligopeptide transporters of the SLC15 family. nih.gov Research has identified the functional expression of SLC15 peptide transporters, specifically PEPT2 (SLC15A2) and PHT1 (SLC15A4), in rat thyroid follicular cells. nih.gov This finding strongly suggests a potential mechanism for the cellular uptake of dipeptides like this compound. PEPT2 was found to be involved in peptide transport at the plasma membrane of these cells. nih.gov It is therefore plausible that this transporter recognizes and internalizes the iodinated dipeptide from the extracellular space or the follicular lumen.

The activity of these peptide transporters is dependent on an electrochemical proton gradient. nih.gov Within the thyroid follicular cell, once internalized, such dipeptides would likely be hydrolyzed by cytosolic peptidases, releasing the constituent 3,5-diiodotyrosine molecules for subsequent steps in hormone synthesis or recycling.

Localization Studies within Cellular Compartments and Organelles in Non-Human Models

Understanding the subcellular localization of this compound is key to comprehending its role in thyroid hormone biosynthesis. While direct visualization of this specific dipeptide is challenging, studies on the localization of iodinated compounds in the thyroid provide a general framework.

The primary site of iodination of thyroglobulin is the apical surface of the thyroid follicular cells, at the interface with the colloid-filled follicular lumen. mdpi.com Autoradiography studies using radioiodine in rat thyroid tissue have shown that the labeling is concentrated over the follicular lumen, with no significant labeling over the cells themselves in intact follicles. nih.gov In isolated thyroid cells that have lost their polarity, the major site of iodination shifts to intracellular lumina. nih.gov

Subcellular fractionation studies of horse and rat thyroids have revealed that iodinated particles are predominantly found in fractions corresponding to secondary lysosomes. documentsdelivered.com This suggests that after synthesis and storage in the colloid, iodinated thyroglobulin, and potentially other iodinated species, are taken back into the cell via endocytosis and processed within the lysosomal compartment to release thyroid hormones. A study on the subcellular localization of iodinated tubulin in rat thyroid glands found this protein in mitochondria, microsomes, and the Golgi apparatus, but not in the plasma membrane or cytosol, indicating that iodination of some proteins occurs on intracellular membranes. nih.gov

Advanced Analytical and Spectroscopic Characterization of 3,5 Diiodo Tyrosyl 3,5 Diiodo Tyrosine in Research

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purification of 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine from intricate mixtures such as biological extracts or synthetic reaction products. High-performance liquid chromatography (HPLC) is the predominant technique, valued for its resolution and reproducibility.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of this compound in biological matrices like serum, plasma, and tissue homogenates. rsc.orgnih.govresearchgate.net The chromatographic step, typically employing reversed-phase columns (e.g., C18), separates the dipeptide from other endogenous molecules based on its hydrophobicity. A gradient elution using mobile phases such as water and acetonitrile, often modified with formic acid to improve ionization, is standard. mdpi.com

Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and analyzed by the mass spectrometer. For quantitative analysis, the isotope dilution method is the gold standard, where a stable isotope-labeled version of the dipeptide (e.g., containing ¹³C or ¹⁵N) is spiked into the sample as an internal standard. rsc.orgnih.gov This approach corrects for matrix effects and variations in sample preparation and instrument response. nih.gov

Detection is typically performed in selected reaction monitoring (SRM) mode, where the precursor ion corresponding to the protonated dipeptide is selected and fragmented, and specific product ions are monitored. This enhances specificity, allowing for accurate quantification even at very low concentrations. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterTypical Value / ConditionPurpose
Chromatography
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 3 µm)Separation based on hydrophobicity.
Mobile Phase A0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic component for elution.
Flow Rate0.2 - 0.4 mL/minStandard analytical flow for high resolution.
Gradient5% to 95% B over several minutesElution of the analyte from the column.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveEfficient protonation of the peptide.
Precursor Ion (M+H)⁺Calculated m/zSelection of the intact molecule for fragmentation.
Product IonsPredicted fragments (e.g., immonium ions, fragments from peptide bond cleavage, loss of iodine)Specific fragments for unambiguous identification and quantification.
Internal Standard¹³C or ¹⁵N labeled this compoundAccurate quantification via isotope dilution.

Preparative Chromatography for Compound Isolation from Biosynthetic or Synthetic Reactions

For applications requiring a pure, isolated sample of this compound, such as for structural studies or in vitro assays, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. waters.comwaters.com

The process begins with the development of an optimized analytical method to achieve good resolution between the target dipeptide and any impurities or by-products. waters.com This method is then scaled up for preparative-scale purification. waters.com Reversed-phase chromatography is again the most common approach. nih.gov Fractions are collected as they elute from the column, with detection often guided by UV absorbance at a wavelength where the aromatic tyrosine residues absorb (e.g., 280 nm). For greater specificity, mass-directed fractionation can be employed, where the mass spectrometer triggers fraction collection only when the ion corresponding to the target dipeptide is detected. waters.comchromatographyonline.com After collection, the fractions containing the pure compound are typically pooled and lyophilized to yield the final product.

Spectroscopic Methods for Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are essential for confirming the identity and elucidating the detailed molecular structure of this compound.

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and three-dimensional structure of a molecule in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive structural confirmation.

¹H NMR: The proton spectrum would exhibit characteristic signals. The aromatic protons of the diiodotyrosine rings would appear as singlets due to the symmetrical substitution pattern. The α-protons and β-protons of the two amino acid residues would appear in the aliphatic region, with their chemical shifts and coupling patterns providing information about the peptide backbone and side-chain conformation.

¹³C NMR: The carbon spectrum would show distinct resonances for each carbon atom in the molecule, including the carbonyl carbons of the peptide bond and the C-terminal carboxyl group, the α- and β-carbons, and the carbons of the iodinated aromatic rings. nih.gov

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign all proton and carbon signals unambiguously. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Aromatic C-H~7.8 - 8.0 (singlet)~140Chemical shift influenced by iodine and hydroxyl groups.
α-C-H~4.0 - 4.5~55 - 60Shift depends on N- or C-terminal position and protonation state.
β-C-H₂~2.9 - 3.2~35 - 40Protons are diastereotopic, may appear as a multiplet.
Aromatic C-OHN/A~155Phenolic carbon.
Aromatic C-IN/A~85 - 90Carbon directly bonded to iodine.
Amide C=ON/A~170 - 175Peptide bond carbonyl.
Carboxyl C=ON/A~175 - 180C-terminal carboxylic acid carbonyl.

Note: Predicted values are based on data for 3,5-Diiodo-L-tyrosine and general peptide NMR principles. Actual shifts may vary based on solvent and pH. nih.govchemicalbook.com

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of its two phenolic chromophores. Similar to the monomer 3,5-diiodotyrosine, it is expected to exhibit a primary absorption maximum (λmax) around 280-290 nm, with a shoulder at a slightly higher wavelength, depending on the pH and solvent, due to the phenolate (B1203915) form. researchgate.netiosrjournals.org This property is often utilized for detection in chromatographic methods.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of the dipeptide would show characteristic vibrational bands confirming its structure.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3600O-H Stretch (broad)Phenolic OH and Carboxylic Acid OH
3300 - 3500N-H StretchAmine (NH₃⁺) and Amide (N-H)
~1720C=O StretchCarboxylic Acid
~1650C=O Stretch (Amide I)Peptide Bond
~1550N-H Bend (Amide II)Peptide Bond
~1400-1500C=C StretchAromatic Ring

Isotope Labeling Strategies for Metabolic Tracing and Pathway Elucidation

Isotope labeling is a powerful technique to trace the metabolic fate of this compound in biological systems. nih.govnih.gov By introducing atoms with a non-natural isotopic abundance (either stable or radioactive), researchers can follow the molecule through complex biochemical networks using mass spectrometry or scintillation counting. creative-proteomics.comparkinsonsroadmap.org

Stable Isotope Labeling: Molecules can be synthesized using precursors enriched with stable isotopes such as ¹³C, ¹⁵N, or ²H. For example, using ¹³C-labeled L-tyrosine as a starting material would result in a ¹³C-labeled dipeptide. When introduced into a biological system, the labeled carbon atoms can be tracked as the dipeptide is metabolized, allowing for the identification of downstream products and the quantification of metabolic flux. nih.gov

Radioisotope Labeling: The use of radioactive iodine isotopes, such as ¹²⁵I or ¹³¹I, is particularly relevant for thyroid-related research. The dipeptide can be radioiodinated, and its uptake, distribution, and incorporation into larger proteins (like thyroglobulin) or its degradation can be monitored with high sensitivity. nih.gov This approach is crucial for studying the dynamics of iodine metabolism in vivo and in vitro.

These labeling strategies, especially when combined with sensitive analytical techniques like LC-MS, provide unparalleled insight into the specific biochemical pathways involving this compound. rsc.org

Development of High-Sensitivity Detection Assays for Research Specimens (e.g., adaptations of radioimmunoassays or other sensitive analytical techniques)

The accurate quantification of this compound, also known as thyroxine (T4), in research specimens is fundamental for studies in endocrinology, metabolism, and molecular biology. Given its low physiological concentrations and complex biological matrices like serum and tissue extracts, the development of high-sensitivity and high-specificity assays has been a critical area of analytical research. Methodologies have evolved from competitive binding assays to advanced spectrometric techniques, each adapted to meet the rigorous demands of research applications.

Historically, radioimmunoassays (RIAs) have been a cornerstone for the sensitive detection of this compound and its metabolites. The principle of RIA involves a competitive binding reaction where the target compound in a sample competes with a radiolabeled version of the compound for a limited number of specific antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled compound in the sample.

A key adaptation of this technique was the development of a highly sensitive, specific, and reproducible RIA for measuring thyroxine sulfate (B86663) (T4S), a sulfated metabolite of the parent compound. nih.gov This assay demonstrated a low detection threshold of 18 pmol/L in ethanol (B145695) extracts of serum. nih.gov Its specificity was confirmed by minimal cross-reactivity with related endogenous compounds such as 3,5,3'-triiodothyronine (T3), reverse T3 (rT3), and 3,3'-diiodothyronine, which all showed cross-reactivity of 0.004% or less. nih.gov Such assays are invaluable for studying the metabolic pathways of this compound, for instance, confirming that sulfation is a significant metabolic route in humans. nih.gov

Further refinements in immunoassay techniques have led to the development of assays for the free, biologically active fraction of this compound (FT4). One such rapid and accurate RIA utilizes microencapsulated rabbit anti-T4 antiserum complexed with an Iodine-125 (I-125) labeled T4 tracer. iaea.org This method effectively excludes protein-bound thyroxine from the reaction, allowing for direct measurement of the free form. iaea.org The sensitivity of this assay established a normal range for FT4 of 0.8 to 2.4 ng/dl in serum. iaea.org

Beyond radioisotopes, other sensitive analytical techniques have been developed. Homogeneous enzyme immunoassays offer a non-radioactive alternative. In this format, an enzyme-labeled version of this compound competes with the unlabeled compound from the sample for a fixed number of antibody binding sites. thermofisher.com The enzyme's activity is modulated by this binding, and the resulting change, often measured spectrophotometrically, correlates with the concentration of the target compound in the sample. thermofisher.com For instance, a common enzyme used is glucose-6-phosphate dehydrogenase (G6PDH). thermofisher.com

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of iodinated compounds. While often applied to precursors like 3-monoiodotyrosine (MIT) and 3,5-diiodotyrosine (DIT), the principles are applicable to this compound. rsc.org Isotope dilution mass spectrometry, in particular, provides exceptional accuracy and precision by using stable isotope-labeled internal standards to correct for matrix effects and variations during sample preparation. rsc.org For example, a method developed for MIT and DIT in newborn urine achieved method detection limits as low as 0.018 ng/g and 0.046 ng/g, respectively, showcasing the extreme sensitivity of this technology. rsc.org

The following table summarizes the performance characteristics of various high-sensitivity assays developed for research applications involving this compound and its direct derivatives.

Assay TypeAnalyteLimit of Detection / QuantitationSample MatrixKey Features
Radioimmunoassay (RIA) Thyroxine Sulfate (T4S)18 pmol/LSerumHigh sensitivity; low cross-reactivity with T4, T3, and rT3 (<0.004%) nih.gov
Radioimmunoassay (RIA) Free Thyroxine (FT4)Normal range: 0.8-2.4 ng/dlSerumRapid and direct measurement using microencapsulated antibody iaea.org
Homogeneous Enzyme Immunoassay Total Thyroxine (T4)Calibrators range from 2 µg/dL to 20 µg/dLSerum, PlasmaNon-radioactive; uses G6PDH enzyme conjugate thermofisher.com
LC-IDMSMS 3-monoiodotyrosine (MIT)0.018 ng/g (LOD)UrineHigh specificity and accuracy via isotope dilution rsc.org
LC-IDMSMS 3,5-diiodotyrosine (DIT)0.046 ng/g (LOD)UrineCorrects for matrix effects and potential interconversions rsc.org

Structure Activity Relationship Studies and Rational Design of 3,5 Diiodo Tyrosyl 3,5 Diiodo Tyrosine Analogues

Chemical Modification Strategies for Investigating Functional Domains and Peptide Backbone Integrity

To understand the functional significance of different parts of the DIT molecule, researchers employ various chemical modification strategies. These modifications can target the amino acid portion (amino and carboxyl groups), the phenolic hydroxyl group, or the iodinated aromatic ring.

Amino and Carboxyl Group Modification: The amino and carboxyl groups are fundamental to the peptide backbone. Esterification of the carboxyl group or acylation of the amino group can alter the molecule's charge, polarity, and ability to form hydrogen bonds. For instance, the synthesis of DIT derivatives with modified backbones is a common strategy to create analogues for studying enzymes involved in thyroid hormone metabolism. researchgate.net

Phenolic Hydroxyl Group Alteration: The hydroxyl group on the phenyl ring is critical for the formation of the diphenyl ether linkage in thyroxine synthesis. Modifying this group, for example, through etherification or esterification, helps in understanding its role in receptor binding and enzymatic processing.

Aromatic Ring Substitution: The iodine atoms at the 3 and 5 positions are defining features of DIT. Replacing these iodine atoms with other halogens (e.g., bromine or chlorine) or other functional groups can significantly impact the molecule's size, electronic properties, and binding affinity for target proteins. researchgate.net Studies on peptides containing iodotyrosine have shown that iodination can increase the degree of aromatic residue-driven aggregation and affect the rate of enzymatic hydrolysis, suggesting that the iodine atoms play a role in both intramolecular and intermolecular organization. nih.gov

These targeted modifications allow researchers to map the functional domains of DIT, providing insights that guide the design of more potent and selective analogues.

Synthesis and Characterization of Stereoisomers and their Biological Implications in Research Models

Chirality plays a pivotal role in the biological activity of amino acids and their derivatives. 3,5-Diiodo-tyrosine exists as L- and D-enantiomers. The naturally occurring and biologically predominant form is L-3,5-diiodotyrosine.

The synthesis of specific stereoisomers is typically achieved through stereoselective synthesis routes or by resolution of a racemic mixture. For example, DIT can be synthesized by the direct iodination of L-tyrosine. chemicalbook.com The characterization of these isomers involves techniques like polarimetry to measure optical rotation and chiral chromatography to separate the enantiomers.

The biological implications of DIT's stereochemistry are significant. Most biological systems, including enzymes and receptors, are chiral and thus interact differently with enantiomers. For instance, the transport and metabolism of L-DIT are often more efficient than that of D-DIT. There is also evidence that abnormal tyrosine isomers, such as meta- and ortho-tyrosine, which can be formed under conditions of oxidative stress, can be directly toxic to cells. nih.gov While these are structural isomers rather than stereoisomers, it highlights the high specificity of biological systems for the precise chemical structure of amino acids.

PropertyL-3,5-Diiodo-tyrosineD-3,5-Diiodo-tyrosine
Biological Role Precursor in thyroid hormone synthesisNot typically involved in primary metabolic pathways
Enzymatic Recognition Specifically recognized by enzymes in the thyroid hormone pathwayGenerally poor substrate for the same enzymes
Cellular Transport Actively transported by amino acid transporters like LAT-1May have different transport kinetics or mechanisms

This table provides a generalized comparison of the biological properties of L- and D-stereoisomers of 3,5-Diiodo-tyrosine based on typical enantiomer behavior in biological systems.

Computational Chemistry and Molecular Modeling for Conformational Analysis and Putative Binding Predictions

Computational chemistry and molecular modeling are indispensable tools for studying DIT and its analogues. These methods provide insights into the molecule's three-dimensional structure, conformational flexibility, and potential interactions with biological targets, which can be difficult to observe experimentally.

Conformational Analysis: DIT is a flexible molecule with several rotatable bonds. Computational methods, such as molecular mechanics and quantum mechanics calculations, can predict the most stable low-energy conformations of the molecule in different environments (e.g., in solution or within a protein binding pocket). Understanding the preferred conformation is key to predicting its biological activity.

Putative Binding Predictions: Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (like DIT) to a target protein. This has been successfully applied to understand how DIT interacts with its known transporters and enzymes. For example, docking studies have been used to model the binding of DIT to the Large-neutral Amino Acid Transporter 1 (LAT-1). nih.govresearchgate.net These models show that the amino and carboxyl groups of DIT form key hydrogen bonds with the transporter, while the di-iodinated phenyl ring fits into a hydrophobic pocket. researchgate.net The crystal structure of LAT-1 in complex with DIT has since been solved, confirming an outward-facing occluded conformation. rcsb.org

Target ProteinPredicted Interaction Sites with 3,5-Diiodo-L-tyrosineMethod of Prediction
LAT-1 Transporter Amino and carboxyl groups form polar interactions; iodinated ring in a hydrophobic pocket.Molecular Docking / X-ray Crystallography nih.govrcsb.org
Thyroid Peroxidase Competitive inhibition suggests interaction with the substrate binding site(s).Kinetic Enzyme Assays nih.gov

This interactive table summarizes predicted and confirmed binding interactions of 3,5-Diiodo-L-tyrosine with key protein targets.

These computational predictions are invaluable for generating hypotheses that can be tested experimentally, thus accelerating the process of drug discovery and design.

Design of Inhibitors or Modulators Targeting Dipeptide-Related Pathways

The DIT scaffold has served as a foundation for the rational design of inhibitors and modulators for various biological pathways. Its known interactions with enzymes and transporters make it an attractive starting point for developing new therapeutic agents.

One area of focus is the design of inhibitors for enzymes involved in thyroid hormone synthesis, where DIT itself can act as a competitive inhibitor of thyroid peroxidase at high concentrations. nih.gov By modifying the DIT structure, it may be possible to create more potent and selective inhibitors.

More recently, DIT has been identified as a ligand and inhibitor for targets outside of the thyroid system. For instance, DIT is a potent inhibitor of the Large-neutral Amino Acid Transporter 1 (LAT-1), which is overexpressed in many types of cancer cells and is crucial for their uptake of essential amino acids. nih.gov This makes LAT-1 an attractive target for cancer therapy, and DIT analogues could be developed as potential anticancer drugs.

The design process for such inhibitors often involves:

Scaffold Hopping: Replacing the core DIT structure with other chemical scaffolds while retaining the key pharmacophoric features required for binding. This can lead to compounds with improved properties, such as better selectivity or oral bioavailability. nih.gov

Fragment-Based Design: Using structural information from DIT's binding to its target to design small molecules (fragments) that bind to specific pockets of the active site. These fragments can then be grown or linked together to create a potent inhibitor.

Structure-Based Design: Using the 3D structure of the target protein (from X-ray crystallography or computational modeling) to design molecules that fit perfectly into the binding site and form optimal interactions. The design of inhibitors based on purine scaffolds has proven effective for targets like Hsp90. nih.gov Similarly, coumarin-based scaffolds have been used to design tyrosinase inhibitors. researchgate.net

The development of DIT-based inhibitors is an active area of research with the potential to yield new treatments for a range of diseases, from metabolic disorders to cancer.

Emerging Research Avenues and Methodological Advancements for 3,5 Diiodo Tyrosyl 3,5 Diiodo Tyrosine Studies

Application of Omics Technologies to Identify Associated Biomolecules and Pathways

Modern high-throughput "omics" technologies, including proteomics and metabolomics, offer powerful tools to elucidate the intricate molecular networks surrounding 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine.

Proteomics: By analyzing the entire protein complement of thyroid cells or tissues under conditions of varying dipeptide concentrations, researchers can identify proteins that interact with or are influenced by this molecule. This could include enzymes involved in its formation and degradation within the thyroglobulin structure, as well as potential protein targets outside of the canonical thyroid hormone synthesis pathway. A key area of investigation would be the detailed proteomic analysis of thyroglobulin processing, which could reveal novel cleavage sites and processing enzymes that liberate or modify the dipeptide.

Metabolomics: Untargeted metabolomic profiling can identify novel metabolites derived from this compound, providing a more complete picture of its metabolic fate. Recent studies have successfully identified urinary metabolites of monoiodotyrosine (MIT) and diiodotyrosine (DIT), such as 3-iodo-4-hydroxyphenylacetic acid (IHPA) and 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA), in animal models. researchgate.net A similar approach could uncover previously unknown catabolic products of the dipeptide, offering insights into its regulation and potential biological activities.

Table 1: Potential Omics-Based Research Strategies for this compound

Technology Research Goal Potential Findings

| Proteomics | Identify interacting proteins and enzymes. | - Novel peptidases involved in thyroglobulin breakdown.

  • Proteins regulated by the dipeptide, suggesting non-canonical functions. | | Metabolomics | Characterize the metabolic fate of the dipeptide. | - Novel downstream metabolites in urine and plasma.
  • Pathways involved in the dipeptide's degradation. | | Transcriptomics | Analyze gene expression changes in response to the dipeptide. | - Identification of genes and pathways transcriptionally regulated by the dipeptide. |
  • Development of Novel In Vitro and In Vivo Non-Human Model Systems for Functional Assessment

    Advancements in model systems are crucial for the functional assessment of this compound.

    In Vitro Systems: Early research effectively utilized in vitro models, such as rat thyroid gland minces and thyroid microsomal fractions, to demonstrate that the synthesis of iodothyronines from this compound is more rapid and significant than from 3,5-diiodotyrosine alone. nih.gov Future in vitro work could involve the use of primary thyrocyte cultures or thyroid organoids to study the dipeptide's effects in a more controlled and physiologically relevant environment. The synthesis of radiolabeled versions of the dipeptide would enable precise tracing of its uptake, metabolism, and incorporation into other molecules within these systems.

    In Vivo Non-Human Models: Genetically engineered mouse models offer a powerful platform for in vivo studies. For instance, mice with a knockout of the Dehal1 gene, which encodes for iodotyrosine dehalogenase 1, exhibit increased levels of MIT and DIT and develop hypothyroidism under iodine restriction. nih.gov Such models could be invaluable for investigating the consequences of impaired dipeptide metabolism. Furthermore, the administration of synthetic this compound to animal models could help to elucidate its systemic effects on metabolism and physiology.

    Table 2: Comparison of Model Systems for Functional Assessment

    Model System Advantages Potential Applications

    | Thyroid Gland Minces/Microsomes | - Simple and established method.

  • Allows for direct study of enzymatic reactions. | - Confirming enzymatic pathways of dipeptide metabolism. | | Primary Thyrocyte Cultures/Organoids | - More physiologically relevant than cell-free systems.
  • Allows for study of cellular uptake and signaling. | - Investigating the regulation of dipeptide transport and signaling. | | Genetically Engineered Mouse Models | - Enables study of systemic effects in a whole organism.
  • Can model human diseases related to thyroid dysfunction. | - Understanding the long-term consequences of altered dipeptide levels. |
  • Exploring the Dipeptide's Role in Fundamental Biological Processes beyond Canonical Thyroid Metabolism

    There is emerging evidence to suggest that iodinated compounds may have biological roles that extend beyond their function as thyroid hormone precursors. An early study from 1974 investigated the action of 3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine on the oxidative phosphorylation and swelling of rat liver mitochondria. nih.gov This suggests that the dipeptide itself, or its metabolites, may have direct effects on cellular energy metabolism.

    Future research should aim to explore these non-canonical roles more thoroughly. Investigating the dipeptide's impact on mitochondrial function in different tissues could reveal novel regulatory mechanisms. Furthermore, given the structural similarity of the dipeptide to other biologically active molecules, it is plausible that it could interact with various receptors or enzymes throughout the body, influencing a range of physiological processes.

    Interdisciplinary Approaches for a Comprehensive Understanding

    A truly comprehensive understanding of this compound will require the integration of knowledge and techniques from multiple scientific disciplines.

    Chemical Biology: The synthesis of novel chemical tools will be instrumental in advancing our understanding. This includes the development of fluorescently or radioactively labeled versions of the dipeptide for use in cellular and in vivo imaging studies to track its localization and dynamics. Furthermore, the creation of photo-crosslinkable probes could help to identify its direct binding partners within the cell.

    Biochemistry: Detailed enzymatic assays will be necessary to characterize the kinetics and regulation of the enzymes responsible for the synthesis and degradation of the dipeptide. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could provide atomic-level insights into how these enzymes recognize and process their iodinated substrate.

    Systems Biology: Integrating experimental data from omics studies, biochemical assays, and functional assessments into computational models will be a powerful approach. Systems biology models can simulate the complex network of reactions involved in thyroid hormone synthesis and metabolism, allowing researchers to predict how perturbations in the levels of this compound might affect the entire system. This approach can help to generate new hypotheses and guide future experimental work.

    By embracing these emerging research avenues and methodological advancements, the scientific community is well-positioned to unlock the full biological significance of this compound, moving beyond its established role in thyroid hormone synthesis to a more comprehensive appreciation of its place in health and disease.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing and purifying 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine?

    • Methodological Answer : Synthesis typically involves iodination of L-tyrosine derivatives using controlled stoichiometry of iodine sources (e.g., I₂/KI) under acidic conditions. Purification is achieved via recrystallization or preparative HPLC to isolate the diiodinated product. Structural confirmation requires FTIR, NMR (¹H/¹³C), and mass spectrometry to verify iodination sites and purity (>98%) .

    Q. How should researchers characterize the compound’s structural and physicochemical properties?

    • Methodological Answer : Use spectroscopic techniques (e.g., UV-Vis for aromatic iodinated systems, X-ray crystallography for solid-state conformation) and chromatographic methods (HPLC with UV detection). Physicochemical properties like solubility (polar aprotic solvents) and stability (light-sensitive, store at +4°C) should be empirically tested due to limited published data .

    Q. What safety protocols are critical when handling this compound?

    • Methodological Answer : Follow GHS Category 4 guidelines (acute toxicity via oral, dermal, inhalation routes). Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid water jets during spill cleanup. Emergency procedures include immediate decontamination and consultation with poison control centers .

    Advanced Research Questions

    Q. How can researchers address contradictory or absent toxicity data for this compound?

    • Methodological Answer : Conduct tiered toxicity assessments:

    • In vitro : Cell viability assays (e.g., MTT on HepG2 cells) to establish IC₅₀ values.
    • In silico : Predictive modeling using QSAR tools for iodinated aromatics.
    • Cross-reference analogs (e.g., 3,5-Diiodo-L-tyrosine, CAS 300-39-0) to infer hazards, noting potential differences in bioavailability .

    Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

    • Methodological Answer : Perform accelerated stability studies:

    • Thermal : Thermogravimetric analysis (TGA) to determine decomposition thresholds.
    • Photolytic : Expose to UV light and monitor degradation via HPLC.
    • Hydrolytic : Test pH-dependent stability (1–14) over 24–72 hours. Report degradation products using LC-MS .

    Q. How can ecological risks be assessed given the lack of persistence and mobility data?

    • Methodological Answer : Use OECD guidelines for biodegradability (Test 301) and bioaccumulation (logKₒw estimation via shake-flask method). Conduct soil column experiments to assess mobility and microcosm studies to evaluate ecotoxicity in aquatic systems (e.g., Daphnia magna) .

    Contradiction Analysis and Advanced Methodologies

    Q. How to resolve discrepancies in hazard classification between SDS sources?

    • Methodological Answer : Re-evaluate GHS criteria using primary

    • Acute toxicity : Perform OECD 423 (oral) and 402 (dermal) tests.
    • Compare results with structurally related iodinated compounds (e.g., 3,5-Diiodothyronine) to identify outliers. Document batch-specific variability in purity as a confounding factor .

    Q. What strategies optimize yield in diiodination reactions while minimizing byproducts?

    • Methodological Answer : Employ Design of Experiments (DoE) to optimize:

    • Iodination agent (e.g., ICl vs. I₂).
    • Solvent polarity (e.g., acetic acid vs. DMF).
    • Reaction time/temperature. Monitor intermediates via real-time Raman spectroscopy .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.